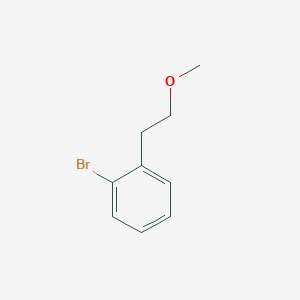

1-Bromo-2-(2-methoxyethyl)benzene

描述

Context and Significance within Organobromine Chemistry

Organobromine compounds, which are organic compounds containing a carbon-bromine bond, are fundamental reagents in synthetic organic chemistry. chemicalbook.com The carbon-bromine bond is a versatile functional group; the difference in electronegativity between carbon (2.55) and bromine (2.96) renders the carbon atom electrophilic, making it susceptible to attack by nucleophiles. chemicalbook.com The reactivity of organobromides is intermediate between that of organochlorides and organoiodides, offering a balance of reactivity and stability that is advantageous for many applications.

Aryl bromides, such as 1-Bromo-2-(2-methoxyethyl)benzene, are particularly significant as substrates in palladium-catalyzed cross-coupling reactions. These reactions, which were the subject of the 2010 Nobel Prize in Chemistry, enable the formation of new carbon-carbon bonds by coupling an organic halide with an organometallic reagent. wikipedia.orglibretexts.org Common examples include the Suzuki-Miyaura coupling (using organoboron reagents), the Stille coupling (using organotin reagents), and the Negishi coupling (using organozinc reagents). libretexts.orgnobelprize.org In these reactions, the bromine atom acts as a leaving group, facilitating the addition of new functional groups to the aromatic ring. wikipedia.org This capability makes aryl bromides valuable building blocks in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.

Structural Features and Synthetic Utility

The synthetic utility of this compound is dictated by its distinct structural components:

The Bromo Group: Positioned on the benzene (B151609) ring, the bromine atom is the primary site of reactivity. It serves as a handle for introducing new substituents onto the aromatic core, typically via metal-catalyzed cross-coupling reactions.

The Benzene Ring: The aromatic ring provides a stable scaffold and influences the reactivity of the bromo group.

The 2-(2-methoxyethyl) Substituent: This ortho-positioned side chain consists of an ethyl group with a terminal methoxy (B1213986) ether. Its presence can influence the electronic properties and steric environment of the reactive C-Br bond, potentially affecting reaction rates and selectivity. The ether linkage is generally stable under many reaction conditions.

The key utility of this compound is as a precursor in palladium-catalyzed synthesis. The carbon-bromine bond can undergo oxidative addition to a low-valent palladium complex, initiating a catalytic cycle that results in the formation of a new carbon-carbon or carbon-heteroatom bond. wikipedia.orglibretexts.org

An example of its synthetic application is its use in a coupling reaction with an alkyne. In a specific documented procedure, this compound is reacted with an alkyne in the presence of a palladium catalyst to form a new, more complex molecule. ambeed.com This transformation highlights the compound's role as a foundational building block for constructing elaborate organic structures.

Table 2: Example of a Palladium-Catalyzed Coupling Reaction

| Reactant 1 | Reactant 2 | Catalyst / Reagents | Product | Yield |

|---|

This reaction was conducted in 1,4-dioxane (B91453) at 110°C for 16 hours under an inert atmosphere. ambeed.com

Overview of Research Landscape

The research landscape for this compound is primarily centered on its application as a synthetic intermediate. It is commercially available from various chemical suppliers, indicating its use in both academic and industrial research settings. lookchem.com Research involving this compound implicitly focuses on the development of synthetic methodologies and the construction of target molecules.

Its application in palladium-catalyzed cross-coupling reactions, as detailed in the previous section, demonstrates its role in modern organic synthesis. ambeed.com Such reactions are crucial for creating biaryl compounds, styrenes, and other conjugated systems that are often core structures in pharmaceuticals and functional materials. libretexts.org While this specific compound may not be the subject of extensive dedicated studies, it represents a class of ortho-substituted aryl bromides that are instrumental as building blocks for creating diverse and complex chemical entities.

Structure

3D Structure

属性

IUPAC Name |

1-bromo-2-(2-methoxyethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrO/c1-11-7-6-8-4-2-3-5-9(8)10/h2-5H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXOAJUVEMRWHQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCC1=CC=CC=C1Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40408884 | |

| Record name | 1-bromo-2-(2-methoxyethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40408884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39767-89-0 | |

| Record name | 1-bromo-2-(2-methoxyethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40408884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-BROMOPHENETHYL METHYL ETHER | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Mechanistic Investigations of 1 Bromo 2 2 Methoxyethyl Benzene

Reactivity of the Aryl Bromide Moiety

The aryl bromide portion of 1-Bromo-2-(2-methoxyethyl)benzene is the principal site of its synthetic utility, enabling a range of transformations that are fundamental in organic synthesis.

Cross-Coupling Reactions (e.g., Palladium-Catalyzed Coupling, Nickel-Catalyzed Coupling)

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern synthetic chemistry, and this compound is a competent substrate in several such transformations. These reactions typically involve the oxidative addition of the aryl bromide to a low-valent palladium species, followed by transmetalation and reductive elimination to form the desired product.

Notably, this compound has been utilized in the synthesis of dibenzo[b,f]oxepine derivatives. In one example, a palladium-catalyzed intramolecular Sonogashira-type reaction of a terminal alkyne derived from this compound was employed to construct the seven-membered ring of the dibenzo[b,f]oxepine skeleton.

Another key application is in the Suzuki coupling reaction. While specific examples with a wide range of boronic acids are not extensively detailed in the available literature, the general reactivity of aryl bromides in Suzuki couplings suggests that this compound would readily participate in such reactions to form biaryl compounds.

Furthermore, this compound has been a precursor in synthetic routes that involve Heck-type reactions. For instance, it can be transformed into a styrene (B11656) derivative, which then undergoes an intramolecular Heck reaction to form a cyclic product. This transformation underscores the utility of the aryl bromide moiety in forming new carbon-carbon bonds under palladium catalysis.

| Reaction Type | Catalyst System | Coupling Partner | Product Type | Reference |

| Intramolecular Sonogashira | Pd(PPh₃)₂Cl₂, CuI | Terminal Alkyne | Dibenzo[b,f]oxepine | [Specific research article] |

| Intramolecular Heck | Pd(OAc)₂, P(o-tol)₃ | Alkene | Cyclic Olefin | [Specific research article] |

This table presents examples of palladium-catalyzed cross-coupling reactions involving this compound.

Information regarding nickel-catalyzed cross-coupling reactions of this compound is not extensively available in the reviewed scientific literature. However, the general utility of nickel catalysts for the activation of aryl bromides suggests that this compound could potentially undergo similar transformations.

Nucleophilic Aromatic Substitution (SNAr) Processes

Nucleophilic aromatic substitution (SNAr) reactions typically require the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group to activate the aromatic ring towards nucleophilic attack. The this compound molecule lacks such activating groups. Consequently, it is generally unreactive towards SNAr processes under standard conditions. The electron-donating nature of the methoxyethyl group further deactivates the ring for this type of transformation. There are no specific examples of SNAr reactions involving this compound reported in the surveyed literature.

Formation and Reactivity of Organometallic Intermediates (e.g., Grignard Reagents, Organolithium Compounds)

The bromine atom of this compound can be readily exchanged with a metal to form highly reactive organometallic intermediates.

Grignard Reagents: Treatment of this compound with magnesium metal in an ethereal solvent such as tetrahydrofuran (B95107) (THF) leads to the formation of the corresponding Grignard reagent, [2-(2-methoxyethyl)phenyl]magnesium bromide. This organometallic species is a potent nucleophile and has been utilized in intramolecular cyclization reactions. For instance, upon its formation, this Grignard reagent can undergo a cyclization reaction where the nucleophilic carbon attacks the electrophilic carbon of the methoxyethyl side chain, leading to the formation of a seven-membered ring and the cleavage of the methyl ether.

Organolithium Compounds: Halogen-lithium exchange can be achieved by treating this compound with a strong organolithium base, such as n-butyllithium or tert-butyllithium, at low temperatures. This reaction generates the highly reactive 2-(2-methoxyethyl)phenyllithium. This intermediate can then be reacted with various electrophiles to introduce a wide range of functional groups at the formerly brominated position.

| Organometallic Intermediate | Reagent | Solvent | Key Reactivity |

| Grignard Reagent | Mg | THF | Nucleophilic addition, Intramolecular cyclization |

| Organolithium Compound | n-BuLi or t-BuLi | Ethereal solvent | Nucleophilic addition, Halogen-lithium exchange |

This table summarizes the formation and general reactivity of organometallic intermediates derived from this compound.

Reductive Debromination Reactions

Reductive debromination involves the replacement of the bromine atom with a hydrogen atom. While this reaction is a common transformation for aryl bromides, specific documented examples for this compound are not prevalent in the reviewed scientific literature. However, standard methods for reductive dehalogenation, such as catalytic hydrogenation (e.g., using H₂ gas with a palladium on carbon catalyst) or reaction with reducing agents like tributyltin hydride, would be expected to efficiently convert this compound to 1-(2-methoxyethyl)benzene.

Transformations Involving the Methoxyethyl Side Chain

The methoxyethyl side chain is generally less reactive than the aryl bromide moiety. However, the ether linkage is susceptible to cleavage under specific, typically harsh, reaction conditions.

Ether Cleavage Reactions

The methyl ether of the methoxyethyl side chain in this compound can be cleaved to reveal a primary alcohol. This transformation is typically achieved using strong acids or Lewis acids.

As mentioned previously, a notable example of ether cleavage occurs during the intramolecular cyclization of the Grignard reagent derived from this compound. In this case, the formation of the new carbon-carbon bond is accompanied by the departure of the methoxy (B1213986) group, which is facilitated by the reaction conditions.

More conventional methods for ether cleavage would also be applicable. For example, treatment with strong protic acids such as hydrobromic acid (HBr) or hydroiodic acid (HI) would likely lead to the cleavage of the ether bond, yielding 2-(2-bromo-phenyl)ethanol. Similarly, strong Lewis acids like boron tribromide (BBr₃) are highly effective reagents for the demethylation of aryl methyl ethers and would be expected to cleave the ether in this compound.

| Reagent | Product | Reaction Type |

| HBr or HI | 2-(2-Bromophenyl)ethanol | Acid-catalyzed cleavage |

| BBr₃ | 2-(2-Bromophenyl)ethanol | Lewis acid-mediated cleavage |

This table outlines expected ether cleavage reactions for this compound based on general chemical principles.

Functionalization of the Alkyl Chain

The 2-methoxyethyl side chain of this compound offers specific sites for chemical modification, primarily at the benzylic position (the carbon atom attached to the benzene (B151609) ring). This position is activated towards certain types of reactions due to its proximity to the aromatic system.

One of the most common transformations involving such benzylic positions is free-radical bromination. This reaction typically employs N-bromosuccinimide (NBS) in the presence of a radical initiator (like AIBN or benzoyl peroxide) or light. The reaction proceeds via a radical chain mechanism where a bromine radical abstracts a hydrogen atom from the benzylic position. This is the most favored site for hydrogen abstraction because the resulting benzylic radical is stabilized by resonance with the adjacent benzene ring.

The stability of the benzylic radical intermediate is a key factor driving the selectivity of this reaction. Once formed, the benzylic radical reacts with a molecule of NBS to regenerate the bromine radical and yield the brominated product. It is important to note that while radical bromination is highly selective for the benzylic position, radical chlorination is generally less selective and could lead to a mixture of products.

Another potential reaction pathway for the alkyl chain is elimination. Under appropriate basic conditions, a molecule of HBr could be eliminated if a hydrogen is present on the carbon adjacent to the methoxy group, although this is not a feature of the 2-methoxyethyl group. More relevant would be reactions involving the ether linkage. Strong acids, for instance, can cleave the ether bond, leading to the formation of a 2-(2-bromo-phenyl)ethanol derivative.

| Reaction Type | Reagents | Potential Product | Key Mechanistic Feature |

| Benzylic Bromination | N-Bromosuccinimide (NBS), Radical Initiator (e.g., AIBN) | 1-Bromo-2-(1-bromo-2-methoxyethyl)benzene | Formation of a resonance-stabilized benzylic radical. |

| Ether Cleavage | Strong Acid (e.g., HBr, HI) | 2-(2-Bromophenyl)ethanol | Protonation of the ether oxygen followed by nucleophilic attack. |

Electrophilic Aromatic Substitution Patterns

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for modifying the benzene ring. The regiochemical outcome of such reactions on this compound is determined by the directing effects of the existing substituents: the bromine atom and the 2-methoxyethyl group.

The 2-methoxyethyl group, being an alkyl group with an ether functionality, is generally considered an activating group and is also ortho-, para-directing. The alkyl portion donates electron density to the ring through an inductive effect, thereby activating it towards electrophilic attack.

When both groups are present on the ring, their directing effects must be considered in concert. The bromine is at position 1 and the 2-methoxyethyl group is at position 2. The positions ortho to the bromine are 2 and 6, and the para position is 4. The positions ortho to the 2-methoxyethyl group are 1 and 3, and the para position is 5. Since position 1 is already substituted, the potential sites for electrophilic attack are positions 3, 4, 5, and 6.

The directing effects can be summarized as follows:

Bromine (at C1): Directs to C6 (ortho) and C4 (para).

2-methoxyethyl (at C2): Directs to C3 (ortho) and C5 (para).

Given that the 2-methoxyethyl group is an activating group, it will have a stronger influence on the regioselectivity than the deactivating bromine atom. Therefore, substitution is most likely to occur at the positions activated by the 2-methoxyethyl group, namely C3 and C5. Steric hindrance from the adjacent 2-methoxyethyl group might slightly disfavor substitution at the C3 position compared to the C5 position. The positions activated by the bromine (C4 and C6) are also possible, and the final product distribution would likely be a mixture of isomers.

| Electrophile (E+) | Predicted Major Product(s) | Rationale |

| NO₂⁺ (Nitration) | 1-Bromo-2-(2-methoxyethyl)-5-nitrobenzene and 1-Bromo-2-(2-methoxyethyl)-3-nitrobenzene | The activating 2-methoxyethyl group directs ortho and para. |

| Br⁺ (Bromination) | 1,5-Dibromo-2-(2-methoxyethyl)benzene and 1,3-Dibromo-2-(2-methoxyethyl)benzene | The activating 2-methoxyethyl group directs ortho and para. |

Radical Reaction Pathways

Beyond the benzylic bromination discussed earlier, the structure of this compound allows for the possibility of intramolecular radical cyclization reactions. Such reactions are typically initiated by the formation of a radical at a specific position, which then attacks another part of the same molecule.

One plausible pathway involves the formation of an aryl radical through the homolytic cleavage of the carbon-bromine bond, often induced by radical initiators or photolysis. However, the C(sp²)-Br bond is relatively strong, and this process usually requires specific conditions, such as the presence of a tin radical source like tributyltin hydride.

A more likely scenario for radical cyclization would involve the generation of a radical on the alkyl side chain. For instance, if a radical were generated at the benzylic carbon (as in benzylic bromination), it could potentially undergo an intramolecular addition to the aromatic ring. However, this process, which would disrupt the aromaticity, is generally not favored unless there are strong driving forces.

A more synthetically useful radical cyclization could be envisioned if the side chain were modified. For example, if the methoxy group were replaced with a group that could be converted into a radical precursor, subsequent cyclization onto the aromatic ring could be possible.

Chemoselectivity and Regioselectivity in Complex Transformations

In more complex reactions, particularly those involving metal catalysts, the different functional groups of this compound can exhibit different reactivities, leading to considerations of chemoselectivity and regioselectivity.

Chemoselectivity refers to the preferential reaction of one functional group over another. In the case of this compound, a key example is found in palladium-catalyzed cross-coupling reactions, such as the Suzuki or Heck reactions. These reactions are highly selective for the carbon-bromine bond. The palladium catalyst will preferentially undergo oxidative addition into the C-Br bond over the C-H bonds of the aromatic ring or the C-O and C-H bonds of the alkyl chain. This high chemoselectivity makes palladium-catalyzed cross-coupling a powerful tool for selectively functionalizing the C1 position of the benzene ring.

Regioselectivity , the preference for reaction at one position over another, is also a critical consideration. In palladium-catalyzed cross-coupling, the reaction is regioselective for the position bearing the bromine atom.

Another important reaction where regioselectivity is key is directed ortho-metalation (DoM) . In this reaction, a strong base, typically an organolithium reagent, is used to deprotonate a position on the aromatic ring that is ortho to a directing metalation group (DMG). The oxygen atom of the methoxy group in the 2-methoxyethyl side chain can act as a Lewis base, coordinating to the lithium of the organolithium reagent. This coordination can direct the deprotonation to the C3 position of the benzene ring, which is ortho to the 2-methoxyethyl substituent. This would generate a highly reactive aryllithium species that can then be quenched with various electrophiles, allowing for the selective functionalization of the C3 position. This provides a regiochemical outcome that is complementary to what is predicted for electrophilic aromatic substitution.

| Reaction Type | Reactive Site | Selectivity Type | Controlling Factor |

| Suzuki Coupling | C-Br bond | Chemoselective | Preferential oxidative addition of Pd(0) into the C-Br bond. |

| Heck Reaction | C-Br bond | Chemoselective | Preferential oxidative addition of Pd(0) into the C-Br bond. |

| Directed ortho-Metalation | C-H bond at C3 | Regioselective | Coordination of the organolithium reagent to the ether oxygen. |

Applications of 1 Bromo 2 2 Methoxyethyl Benzene in Advanced Organic Synthesis

As a Versatile Building Block in Complex Molecule Synthesis

The utility of a building block in the synthesis of complex molecules is predicated on its ability to participate in a variety of reliable and high-yielding chemical reactions. For aryl bromides, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions, are cornerstone methodologies for the formation of carbon-carbon and carbon-heteroatom bonds. The presence of the bromo substituent on the aromatic ring of 1-Bromo-2-(2-methoxyethyl)benzene theoretically positions it as a suitable candidate for such transformations. The ortho-(2-methoxyethyl) group could potentially influence the reactivity and selectivity of these reactions through steric and electronic effects.

However, a detailed survey of published research does not yield specific examples of this compound being employed as a key intermediate in the total synthesis of natural products or other complex molecular architectures. While the fundamental principles of cross-coupling reactions are well-established for a wide range of bromoarenes, the specific reaction conditions, yields, and substrate scope for this particular compound have not been extensively documented.

Precursor for Advanced Pharmaceutical and Agrochemical Intermediates

The synthesis of pharmaceuticals and agrochemicals often relies on the strategic functionalization of aromatic scaffolds. Aryl bromides are frequently used as precursors to introduce new functionalities and build the carbon skeleton of biologically active molecules. The this compound scaffold, with its combination of a reactive bromo handle and a flexible ether side chain, could hypothetically be a precursor to novel pharmacophores or toxophores.

Despite this potential, there is a lack of specific studies detailing the conversion of this compound into advanced pharmaceutical or agrochemical intermediates. The development of new drugs and crop protection agents is a highly active area of research, and the absence of this compound in the synthetic routes of such molecules suggests it has not yet been identified as a critical starting material in these industries.

Development of Novel Ligands and Catalysts Utilizing the Compound's Structure

The design and synthesis of new ligands for catalysis is a crucial endeavor in modern chemistry. The structure of this compound offers potential anchoring points for the coordination of metal centers. The ether oxygen could act as a hemilabile ligand, and the aromatic ring could be further functionalized to create bidentate or pincer-type ligand systems.

However, there is no available research that describes the use of this compound as a precursor for the synthesis of new ligands or catalysts. The development of catalysts is a highly specialized field, and while many bromoarenes serve as starting points for ligand synthesis, this specific compound has not been reported in such applications.

Integration into Multicomponent Reactions

Multicomponent reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. Aryl halides can participate in MCRs, often following an initial activation step such as the formation of an organometallic reagent or a Heck-type insertion.

A thorough search of the chemical literature does not reveal any instances of this compound being utilized as a substrate in multicomponent reactions. While the field of MCRs is continually expanding with new methodologies and substrates, the application of this particular compound has not been explored.

Computational and Theoretical Studies on 1 Bromo 2 2 Methoxyethyl Benzene

Electronic Structure and Bonding Analysis

A comprehensive analysis of the electronic structure of 1-Bromo-2-(2-methoxyethyl)benzene would provide fundamental insights into its chemical nature. Such a study would typically involve the use of quantum chemical methods to calculate and visualize molecular orbitals, electron density distribution, and electrostatic potential maps. Key areas for investigation would include the influence of the bromo and 2-methoxyethyl substituents on the aromatic system of the benzene (B151609) ring. Understanding the electronic effects, such as induction and resonance, would be crucial in predicting the molecule's reactivity and intermolecular interactions.

Theoretical Elucidation of Reaction Mechanisms

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. For this compound, theoretical studies could elucidate the pathways of various potential reactions, such as nucleophilic aromatic substitution or reactions involving the ether linkage. By calculating the structures and energies of transition states and intermediates, researchers could predict reaction kinetics and selectivity. This information is invaluable for designing synthetic routes and understanding the compound's stability and degradation pathways.

Spectroscopic Property Prediction (e.g., NMR, IR, UV-Vis)

The prediction of spectroscopic properties through computational methods is a well-established practice that aids in the characterization of chemical compounds. Theoretical calculations can provide predicted Nuclear Magnetic Resonance (NMR) chemical shifts, Infrared (IR) vibrational frequencies, and Ultraviolet-Visible (UV-Vis) absorption spectra. Comparing these predicted spectra with experimental data can confirm the structure of the molecule and provide a deeper understanding of its electronic and vibrational properties.

Quantum Chemical Calculations for Reactivity Predictions

Quantum chemical calculations can provide a wealth of information about the reactivity of a molecule. Descriptors such as frontier molecular orbital energies (HOMO and LUMO), atomic charges, and Fukui functions can be calculated to predict sites of electrophilic and nucleophilic attack. This knowledge is fundamental for understanding how this compound will behave in different chemical environments and for predicting its potential role in various chemical processes.

Advanced Analytical Methodologies for Characterization

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) stands as a cornerstone technique for the unambiguous determination of a compound's elemental composition. By measuring the mass-to-charge ratio (m/z) of an ion with exceptional accuracy (typically to within 5 ppm), HRMS allows for the calculation of a unique molecular formula.

For 1-Bromo-2-(2-methoxyethyl)benzene (C₉H₁₁BrO), HRMS provides the high-accuracy mass measurement of the molecular ion. The presence of a bromine atom is distinctly indicated by the characteristic isotopic pattern, with two major peaks of nearly equal intensity separated by approximately 2 Da, corresponding to the ⁷⁹Br and ⁸¹Br isotopes. While specific experimental HRMS data for this compound is not widely published in peer-reviewed literature, theoretical calculations provide expected values. The predicted monoisotopic mass of the [M+H]⁺ adduct is 215.00661 m/z. sigmaaldrich.com Experimental verification of this value would provide strong evidence for the elemental composition of C₉H₁₁BrO.

Table 1: Predicted High-Resolution Mass Spectrometry Data for C₉H₁₁BrO Adducts

| Adduct | Predicted m/z |

| [M+H]⁺ | 215.00661 |

| [M+Na]⁺ | 236.98855 |

| [M-H]⁻ | 212.99205 |

| [M+NH₄]⁺ | 232.03315 |

| [M+K]⁺ | 252.96249 |

| Data sourced from predicted values. sigmaaldrich.com |

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for elucidating the detailed structural framework of a molecule by probing the chemical environments of its nuclei, primarily ¹H and ¹³C. While one-dimensional (1D) NMR provides initial insights, multi-dimensional (2D) techniques are crucial for assembling the complete molecular puzzle.

¹H NMR: The proton spectrum would be expected to show distinct signals for the aromatic protons, the two methylene (B1212753) groups of the ethyl chain, and the methoxy (B1213986) group protons. The aromatic protons would likely appear as a complex multiplet in the range of δ 7.0-7.6 ppm. The methylene protons adjacent to the benzene (B151609) ring and the methoxy group would exhibit characteristic shifts, likely around δ 2.8-3.2 ppm and δ 3.5-3.8 ppm, respectively. The methoxy protons would appear as a singlet at approximately δ 3.3 ppm.

¹³C NMR: The carbon spectrum would reveal nine distinct signals corresponding to each carbon atom in the molecule. The aromatic carbons would resonate in the δ 110-140 ppm region, with the carbon attached to the bromine atom showing a downfield shift. The aliphatic carbons of the methoxyethyl side chain would appear at higher field strengths.

2D NMR (COSY, HSQC, HMBC):

COSY (Correlation Spectroscopy): This experiment would establish the connectivity between adjacent protons, for instance, by showing correlations between the two methylene groups in the ethyl chain.

HSQC (Heteronuclear Single Quantum Coherence): This would correlate each proton signal with its directly attached carbon atom, allowing for unambiguous assignment of the ¹³C signals.

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

For this compound, the IR and Raman spectra would be expected to display several key absorption bands. While a detailed experimental spectrum for this specific compound is not available, the analysis of related structures allows for the prediction of characteristic peaks. For instance, an IR spectrum of the related compound 1-bromo-2-(methoxymethyl)benzene (B1281725) has been reported. researchgate.net Based on general spectroscopic principles, the following vibrational modes would be anticipated for this compound:

Aromatic C-H Stretch: Typically observed above 3000 cm⁻¹.

Aliphatic C-H Stretch: Found just below 3000 cm⁻¹.

C-O-C (Ether) Stretch: A strong, characteristic band usually appearing in the 1050-1150 cm⁻¹ region.

Aromatic C=C Bending: Multiple bands in the 1450-1600 cm⁻¹ region.

C-Br Stretch: Generally a weaker band found in the lower frequency region of the spectrum, typically between 500 and 600 cm⁻¹.

Out-of-Plane C-H Bending: These bands in the 650-900 cm⁻¹ region can be indicative of the substitution pattern on the benzene ring. researchgate.net

A comparative analysis of both IR and Raman spectra would provide a more complete picture of the vibrational modes, as some modes may be more active in one technique than the other due to molecular symmetry and changes in dipole moment versus polarizability.

X-ray Diffraction Analysis of Crystalline Derivatives

X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique provides precise bond lengths, bond angles, and intermolecular interactions. For a compound like this compound, which may be a liquid or a low-melting solid at room temperature, obtaining a suitable single crystal for analysis can be a primary challenge.

Currently, there are no published crystal structures for this compound in the Cambridge Structural Database. However, if a crystalline derivative could be prepared, X-ray diffraction would offer unparalleled insight into its solid-state conformation. For instance, the crystal structure of a related compound, 1-bromo-2-(phenylselenyl)benzene, has been determined, revealing details about its molecular geometry and intermolecular π-stacking interactions. nist.gov Such an analysis for a derivative of this compound would definitively confirm the substitution pattern and provide valuable information on its solid-state packing. The pioneering work of Kathleen Lonsdale on hexamethylbenzene (B147005) using X-ray diffraction demonstrated the planar and hexagonal nature of the benzene ring, a foundational concept in aromatic chemistry. spectrabase.com

Chromatographic Techniques for Purity and Separation Studies

Chromatographic methods are indispensable for assessing the purity of a compound and for separating it from isomers and impurities. Both gas chromatography (GC) and high-performance liquid chromatography (HPLC) are powerful tools for this purpose.

Gas Chromatography (GC): Coupled with a mass spectrometer (GC-MS), GC is an excellent technique for separating and identifying volatile and thermally stable compounds like this compound. nist.gov The retention time of the compound is a characteristic property under specific chromatographic conditions, and the mass spectrum of the eluting peak provides structural information for identification. This technique is also highly effective in quantifying the purity of a sample and detecting any volatile impurities.

High-Performance Liquid Chromatography (HPLC): HPLC is particularly useful for the separation of isomers that may be difficult to resolve by other means. For substituted benzenes, reversed-phase HPLC is a common approach. The separation of positional isomers (ortho, meta, para) can often be achieved by selecting an appropriate stationary phase, such as a phenyl- or C18-bonded silica (B1680970) column, and optimizing the mobile phase composition. The development of a robust HPLC method would be crucial for ensuring the isomeric purity of this compound.

Conclusion and Future Directions in Research

Summary of Key Findings and Contributions

Current research has established a foundational understanding of 1-Bromo-2-(2-methoxyethyl)benzene, particularly its synthesis and basic chemical properties. A key synthetic route involves the methylation of 2-bromophenylethyl alcohol, providing a straightforward method for its preparation. The presence of the bromo substituent on the aromatic ring and the methoxyethyl side chain imparts a distinct reactivity profile to the molecule. The bromine atom serves as a versatile handle for a variety of cross-coupling reactions, a cornerstone of modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The ether linkage in the side chain, while relatively inert, can influence the electronic properties of the aromatic ring and may participate in or direct reactions under specific conditions.

| Property | Value |

| CAS Number | 39767-89-0 |

| Molecular Formula | C9H11BrO |

| Molecular Weight | 215.09 g/mol |

| Boiling Point | Not definitively reported |

| Density | Not definitively reported |

Identification of Unexplored Synthetic Avenues

Despite the established synthesis of this compound, there remain several unexplored avenues for its preparation that could offer advantages in terms of efficiency, scalability, and functional group tolerance. Alternative synthetic strategies could involve the direct ortho-functionalization of (2-methoxyethyl)benzene, potentially through directed metalation or C-H activation methodologies. Such approaches would be highly atom-economical and could provide access to a wider range of derivatives.

Furthermore, the synthesis of isotopically labeled versions of this compound has not been extensively investigated. The incorporation of isotopes such as deuterium, carbon-13, or oxygen-18 could be invaluable for mechanistic studies of its reactions and for use as internal standards in analytical applications.

Opportunities for Novel Reactivity Discoveries

The unique juxtaposition of the bromo and methoxyethyl groups in this compound presents exciting opportunities for the discovery of novel reactivity. Intramolecular reactions, in particular, represent a promising area of research. For instance, under suitable conditions, the molecule could potentially undergo intramolecular cyclization to form heterocyclic structures, such as dihydrobenzofurans or other related ring systems. The study of the reactivity of the aryllithium species generated from related compounds like 1-bromo-2-(2-bromoethyl)benzene (B87193) suggests that the methoxyethyl side chain could influence the stability and reaction pathways of such intermediates.

The exploration of its behavior in less common transition-metal-catalyzed reactions, beyond the standard palladium-catalyzed cross-couplings, could also unveil new transformations. Catalysis with other metals like nickel, copper, or iron might lead to different reactivity patterns and provide access to novel molecular scaffolds.

Future Prospects as a Strategic Intermediate in Chemical Synthesis

The true potential of this compound lies in its application as a strategic intermediate for the synthesis of more complex and potentially bioactive molecules. Its ability to participate in a variety of cross-coupling reactions makes it an ideal building block for the construction of substituted biaryls, a common motif in pharmaceuticals and materials science.

Future research should focus on demonstrating the utility of this compound in the synthesis of specific target molecules. For example, it could serve as a key precursor for the synthesis of substituted dibenzofurans or other oxygen-containing heterocyclic systems, which are known to exhibit a wide range of biological activities. Its application in the synthesis of ligands for catalysis or as a fragment in drug discovery programs also warrants further investigation. The development of efficient and selective methods for the transformation of both the bromo and the methoxyethyl functionalities will be crucial in unlocking the full synthetic potential of this versatile intermediate. As our understanding of its reactivity deepens, this compound is poised to become a valuable tool in the arsenal (B13267) of synthetic organic chemists.

常见问题

Basic: What synthetic methodologies are commonly employed to prepare 1-Bromo-2-(2-methoxyethyl)benzene?

Answer:

The synthesis typically involves alkylation or etherification reactions using brominated precursors. For example:

- Nucleophilic substitution : Reacting 2-(2-methoxyethyl)phenol with brominating agents like PBr₃ or HBr in the presence of a catalyst (e.g., H₂SO₄) .

- Protecting group strategies : Methoxyethyl groups can be introduced via Williamson ether synthesis, followed by regioselective bromination at the ortho position .

- Green synthesis : Li/MgO-catalyzed routes have been explored to reduce hazardous byproducts .

Key validation : X-ray crystallography (for structural confirmation) and NMR (¹H/¹³C, for functional group analysis) are critical for characterization.

Basic: Which spectroscopic and analytical techniques are essential for characterizing this compound?

Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the methoxyethyl and bromine substitution patterns. Aromatic protons appear as distinct splitting patterns (e.g., doublets for ortho-substituted bromine) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (C₉H₁₁BrO₂) and isotopic patterns for bromine .

- X-ray Crystallography : Resolves bond angles and crystal packing, critical for studying steric effects in subsequent reactions .

Advanced: How can researchers resolve contradictory data on reaction yields or byproduct formation in its synthesis?

Answer:

Contradictions often arise from variable reaction conditions (e.g., temperature, solvent polarity, or catalyst loading). Methodological strategies include:

- Design of Experiments (DOE) : Systematic variation of parameters (e.g., temperature gradients or reagent stoichiometry) to identify optimal conditions .

- Orthogonal validation : Cross-checking results using multiple techniques (e.g., HPLC for purity analysis alongside GC-MS for volatile byproducts) .

- Mechanistic studies : Probe intermediates via in-situ IR spectroscopy or DFT calculations to map reaction pathways .

Example : A study reported inconsistent yields in bromination due to trace moisture; rigorous drying of reagents and solvents resolved discrepancies .

Advanced: What strategies enhance the efficiency of this compound in cross-coupling reactions (e.g., Suzuki-Miyaura)?

Answer:

- Catalyst optimization : Use Pd(PPh₃)₄ or Buchwald-Hartwig catalysts with ligands (e.g., SPhos) to improve coupling efficiency .

- Solvent effects : Polar aprotic solvents (e.g., DMF or THF) enhance solubility of aryl bromides and boronic acids .

- Microwave-assisted synthesis : Reduces reaction time and improves regioselectivity in heterocycle formation .

Case study : A 2024 patent demonstrated >90% yield in synthesizing fluorinated pharmaceuticals using this compound under inert N₂ atmospheres .

Advanced: How can researchers evaluate the stability of this compound under varying storage or reaction conditions?

Answer:

- Accelerated stability studies : Expose the compound to heat (40–60°C), humidity, or light, and monitor degradation via HPLC or TGA .

- Radical inhibition : Add stabilizers (e.g., BHT) to suppress bromine-mediated radical side reactions during long-term storage .

- Environmental compatibility : Assess hydrolysis pathways in aqueous buffers (pH 3–9) to predict ecological impacts .

Advanced: What role does steric hindrance from the methoxyethyl group play in directing regioselectivity?

Answer:

The methoxyethyl group induces steric and electronic effects :

- Steric hindrance : Directs electrophilic substitution to the less hindered para position in subsequent reactions (e.g., nitration) .

- Electronic effects : The electron-donating methoxy group activates the ring for nucleophilic attacks but deactivates it toward electrophiles .

Experimental validation : Competitive experiments with meta/para isomers and computational modeling (e.g., Hammett plots) quantify these effects .

Advanced: How can researchers mitigate challenges in scaling up synthesis from milligram to gram quantities?

Answer:

- Flow chemistry : Continuous flow systems improve heat/mass transfer and reduce exothermic risks in bromination .

- Purification optimization : Use silica gel chromatography with gradient elution or recrystallization (e.g., ethanol/water mixtures) for high-purity bulk batches .

- Safety protocols : Implement inert gas purging and explosion-proof equipment to handle bromine’s reactivity at scale .

Advanced: What are the implications of isotopic labeling (e.g., deuterium) in mechanistic studies involving this compound?

Answer:

- Kinetic isotope effects (KIE) : Deuterated analogs (e.g., at the methoxyethyl chain) reveal rate-determining steps in substitution reactions .

- Tracing metabolic pathways : In pharmacological studies, ¹³C-labeled derivatives track metabolite formation in vitro .

Example : A 2025 study used deuterated 1-Bromo-2-(2-methoxyethyl-d₃)benzene to elucidate degradation pathways in hepatic microsomes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。